Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as UV resistance.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
- Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
These compounds share a similar core structure but differ in the substituents on the aromatic ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties. This compound is unique due to the presence of the 4-methyl group, which can influence its lipophilicity and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADELKTGPHXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377060 |
Source
|
Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-32-8 |
Source
|
Record name | ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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